N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-{7-methyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}acetamide
Description
This compound is a hybrid heterocyclic acetamide derivative featuring a thiazolo[3,2-a]pyrimidinone core fused with a 2-methylthiazole moiety via a phenyl linker. Its structural complexity arises from the integration of two thiazole-related rings (a thiazole and a thiazolo-pyrimidinone) and an acetamide side chain. Such hybrid structures are often explored for their pharmacological properties, particularly in targeting enzymes or receptors associated with inflammation, cancer, or microbial infections .
Properties
IUPAC Name |
2-(7-methyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2S2/c1-11-7-18(25)23-13(9-27-19(23)20-11)8-17(24)22-15-6-4-3-5-14(15)16-10-26-12(2)21-16/h3-7,10,13H,8-9H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHMHPBXQYBEABI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(CSC2=N1)CC(=O)NC3=CC=CC=C3C4=CSC(=N4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-{7-methyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}acetamide typically involves the reaction of 4-aryl-substituted 3,4-dihydropyrimidine (1H)-2-thiones with methyl chloroacetate . The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the thiazolopyrimidine ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-{7-methyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
Antimicrobial Properties
Research has indicated that compounds similar to N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-{7-methyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}acetamide exhibit moderate antimicrobial activity. For instance:
- A study synthesized various thiazolo[3,2-a]pyrimidine derivatives and evaluated their antimicrobial properties against several bacterial strains. The results showed that certain derivatives demonstrated significant inhibition compared to standard antibiotics .
Anticancer Activity
The compound's structural features suggest potential anticancer properties. Thiazole and pyrimidine derivatives have been explored for their ability to inhibit cancer cell proliferation:
- Research on similar thiazolo[3,2-a]pyrimidine compounds has highlighted their efficacy against various cancer cell lines. These studies often utilize cell viability assays to determine the cytotoxic effects of the compounds .
Case Study 1: Antimicrobial Screening
A comprehensive study conducted on a series of thiazolopyrimidine derivatives revealed that specific modifications in the chemical structure significantly enhanced their antimicrobial efficacy. The synthesized compounds were tested against Gram-positive and Gram-negative bacteria using standard agar diffusion methods. Results indicated that some derivatives exhibited activity comparable to established antibiotics .
Case Study 2: Anticancer Efficacy
In another investigation focused on thiazole and pyrimidine derivatives for anticancer applications, researchers synthesized a library of compounds and tested their effects on human cancer cell lines. The study utilized MTT assays to assess cell viability post-treatment with varying concentrations of the compounds. The findings suggested that certain derivatives effectively induced apoptosis in cancer cells while sparing normal cells .
Data Tables
Mechanism of Action
The mechanism of action of N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-{7-methyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact molecular pathways involved are still under investigation, but it is believed that the compound may interfere with cellular signaling pathways and protein-protein interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on core heterocycles, substituents, and pharmacological profiles. Below is a detailed analysis:
Table 1: Structural and Functional Comparison
Key Observations :
Core Heterocycles: The target compound’s thiazolo[3,2-a]pyrimidinone core distinguishes it from analogs like thiazolidinones (e.g., ) and thienopyrimidines (e.g., ). Sulfonyl/sulfanyl groups in analogs (e.g., ) enhance electrophilicity, which may correlate with covalent binding to cysteine residues in enzymes .
Substituent Effects: Methyl groups (e.g., 7-methyl in the target compound) are common in analogs to modulate lipophilicity and metabolic stability. For instance, 5-methylthiadiazole in improves membrane permeability . Phenylimino and phenylsulfonyl groups in increase π-π stacking interactions with hydrophobic enzyme pockets, contributing to its potent anticancer activity .
Sulfanyl-linked compounds (e.g., ) exhibit antiviral properties, likely due to interactions with viral proteases .
Discussion: Structure-Activity Relationships (SAR)
- Thiazole-Pyrimidinone Fusion: The fused system in the target compound may enhance kinase inhibition compared to non-fused analogs (e.g., ), as seen in related kinase inhibitors like imatinib .
- Electron-Withdrawing Groups : The 5-oxo group increases hydrogen-bond acceptor capacity, critical for binding to ATP pockets in kinases .
- Steric Effects : The 2-methylthiazole substituent may reduce off-target interactions by occupying sterically hindered regions of enzymes .
Biological Activity
N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-{7-methyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, mechanisms of action, and structure-activity relationships (SAR) based on a review of recent literature.
Synthesis
The compound can be synthesized through a multi-step process involving the condensation of thiazole and pyrimidine derivatives. The specific synthetic route may vary depending on the desired purity and yield. Generally, it involves:
- Formation of Thiazole Moiety : Utilizing 2-methyl-1,3-thiazole as a starting material.
- Pyrimidine Synthesis : Incorporating 7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine.
- Acetylation : Finalizing the structure by acetylating the amine group.
Biological Activities
This compound exhibits a variety of biological activities that can be categorized as follows:
Antitumor Activity
Recent studies have shown that this compound demonstrates significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : A549 (human lung adenocarcinoma) and NIH/3T3 (mouse embryoblast).
- IC50 Values : Reported IC50 values range from 1.61 µg/mL to 1.98 µg/mL against different cell lines, indicating potent antitumor activity compared to standard drugs like doxorubicin .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Fungal Inhibition : Exhibits fungicidal activity against dermatophytes with minimum inhibitory concentrations (MICs) ranging from 62.5 to 125 µg/mL .
Enzyme Inhibition
Inhibition studies reveal that the compound acts as an uncompetitive inhibitor against specific enzymes:
- α-Glycosidase Inhibition : The most potent derivatives showed IC50 values between 11.25 µM and 35.11 µM .
The mechanisms underlying the biological activities of this compound are primarily attributed to its ability to interact with cellular targets through hydrophobic interactions and hydrogen bonding.
Structure–Activity Relationship (SAR)
The presence of specific functional groups significantly influences the biological activity:
- Thiazole Ring : Essential for cytotoxic activity; modifications at position 4 enhance potency.
- Phenyl Substitution : Methyl groups at meta or para positions on the phenyl ring increase activity.
- Acetamide Group : The N-acetamide moiety is crucial for maintaining biological efficacy.
Case Studies
Several case studies illustrate the effectiveness of this compound in preclinical settings:
Q & A
Basic Research Questions
Q. What are the key considerations for designing a multi-step synthesis of this compound to optimize yield and purity?
- Methodological Answer : The synthesis involves sequential reactions such as cyclization, sulfanyl coupling, and amidation. Key steps include:
- Cyclization : Use of NaH or K₂CO₃ in DMF to form the thiazolo[3,2-a]pyrimidinone core .
- Sulfanyl coupling : Thiourea intermediates react with bromoacetamide derivatives under reflux in acetonitrile .
- Amidation : Employ coupling agents like EDCI/HOBt in dichloromethane for acetamide bond formation .
- Reaction monitoring : Use HPLC or TLC (silica gel, ethyl acetate/hexane) to track intermediates .
Q. How can the compound’s structural integrity be validated post-synthesis?
- Methodological Answer : Combine X-ray crystallography (using SHELX programs for refinement ) with NMR (¹H/¹³C in DMSO-d₆) and HRMS (ESI+ mode). For example:
- ¹H NMR : Peaks at δ 7.3–8.1 ppm confirm aromatic protons; δ 2.5–3.1 ppm for methyl groups .
- X-ray : Resolve π-π stacking in the thiazole-pyrimidine core .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across different assay systems (e.g., enzyme inhibition vs. cell-based assays)?
- Methodological Answer :
- Orthogonal assays : Validate enzyme inhibition (e.g., fluorescence polarization) with cell-based viability assays (MTT) .
- Structure-activity relationship (SAR) : Modify substituents (e.g., methyl vs. chloro on phenyl rings) to isolate pharmacophores .
- Statistical analysis : Apply ANOVA to compare IC₅₀ values across replicates and assays .
Q. How can computational modeling predict binding modes of this compound to novel biological targets?
- Methodological Answer :
- Docking studies : Use AutoDock Vina with crystal structures (e.g., PDB 3LQF for kinase targets) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .
- Pharmacophore mapping : Identify critical interactions (e.g., hydrogen bonds with pyrimidine N1) .
Q. What analytical techniques are critical for characterizing degradation products under varying pH conditions?
- Methodological Answer :
- Forced degradation : Expose to 0.1 M HCl (pH 1), PBS (pH 7.4), and 0.1 M NaOH (pH 13) at 40°C for 48h .
- LC-MS/MS : Identify hydrolyzed acetamide (m/z 178.21) and oxidized thiazole (m/z 194.18) using a C18 column .
- Kinetic modeling : Apply first-order decay models to predict shelf-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
